molecular formula C24H22O3PRh- B1588615 C24H22O3PRh- CAS No. 25470-96-6

C24H22O3PRh-

Cat. No.: B1588615
CAS No.: 25470-96-6
M. Wt: 492.3 g/mol
InChI Key: RHKGZYVYKXVQSD-UHFFFAOYSA-M
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Properties

CAS No.

25470-96-6

Molecular Formula

C24H22O3PRh-

Molecular Weight

492.3 g/mol

IUPAC Name

carbon monoxide;4-oxopent-2-en-2-olate;rhodium;triphenylphosphane

InChI

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1

InChI Key

RHKGZYVYKXVQSD-UHFFFAOYSA-M

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Origin of Product

United States

Preparation Methods

The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves several steps. One method includes conducting a backflow reaction on rhodium chloride trihydrate and a triphenylphosphine solution to prepare triphenylphosphine rhodium chloride. This intermediate is then mixed with N,N-dimethylformamide under nitrogen protection, followed by the addition of acetylacetone. The mixture undergoes a backflow heating reaction, is cooled to room temperature, concentrated, and then icy water is added to precipitate the crystals. The crystals are filtered, washed with water, and vacuum dried to obtain the final product . This method is advantageous as it uses environment-friendly solvents like ethyl alcohol, reducing production costs and environmental impact .

Mechanism of Action

The mechanism of action of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. For example, in hydroformylation, the rhodium center coordinates with the alkene and carbon monoxide, facilitating the addition of a formyl group to the alkene .

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